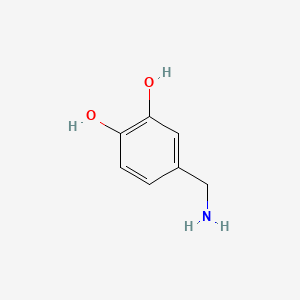

3,4-Dihydroxybenzylamine

Description

Propriétés

IUPAC Name |

4-(aminomethyl)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c8-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H,4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMPSMITLLBENU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37491-68-2 (Parent), 16290-26-9 (hydrobromide) | |

| Record name | 4-(Aminomethyl)pyrocatechol hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016290269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037491682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20902714 | |

| Record name | NoName_3263 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Dihydroxybenzylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37491-68-2, 16290-26-9 | |

| Record name | Dihydroxybenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37491-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)pyrocatechol hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016290269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037491682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(aminomethyl)pyrocatechol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dihydroxybenzylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Biological Activity of 3,4-Dihydroxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

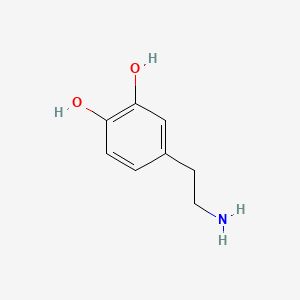

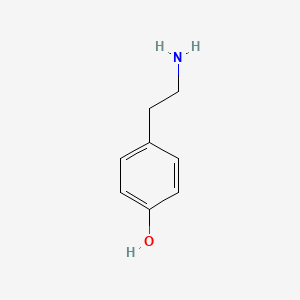

3,4-Dihydroxybenzylamine (DHBA), a catecholamine analog of dopamine (B1211576), has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the chemical and physical properties of DHBA, its synthesis and purification, and its biological mechanism of action, with a focus on its cytotoxic effects in melanoma cells. Detailed experimental protocols for key analytical and biological assays are provided to facilitate further research and development.

Chemical and Physical Properties

This compound is a primary amine and a catechol, possessing both a basic amino group and acidic phenolic hydroxyl groups. It is typically handled as its more stable hydrobromide or hydrochloride salt. The presence of the catechol moiety makes the compound susceptible to oxidation, a key feature in its biological activity.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its common salt form.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| CAS Number | 37491-68-2 | [1] |

| Appearance | Light beige crystalline powder (hydrobromide salt) | [2] |

| Melting Point | 184-186 °C (hydrobromide salt, lit.) | [2] |

| Solubility | Soluble in DMSO and Methanol (B129727). | [2] |

| pKa (Strongest Acidic) | 9.61 (predicted) | [1] |

| pKa (Strongest Basic) | 8.78 (predicted) | [1] |

| LogP | -0.94 (predicted) | [1] |

Synthesis and Purification

This compound can be synthesized through various methods, with reductive amination of 3,4-dihydroxybenzaldehyde (B13553) being a common and efficient route.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound hydrochloride from 3,4-dihydroxybenzaldehyde.

Materials:

-

3,4-Dihydroxybenzaldehyde (protocatechualdehyde)

-

Ammonium (B1175870) chloride

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (concentrated and 1 M)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3,4-dihydroxybenzaldehyde (1 equivalent) and ammonium chloride (1.5 equivalents) in methanol.

-

Stir the solution at room temperature for 30 minutes.

-

Cool the mixture in an ice bath and add sodium cyanoborohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the gas evolution ceases.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Redissolve the residue in water and basify to pH 8 with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude free base.

-

Dissolve the crude product in a minimal amount of methanol and add a stoichiometric amount of concentrated HCl in diethyl ether to precipitate the hydrochloride salt.

-

Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Experimental Protocol: Purification by Recrystallization

This protocol outlines the purification of this compound hydrobromide.

Materials:

-

Crude this compound hydrobromide

-

Deionized water

-

Hot plate with magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the crude this compound hydrobromide in a minimal amount of hot 95% ethanol.

-

If impurities remain undissolved, perform a hot filtration.

-

Slowly add deionized water to the hot solution until the first sign of persistent cloudiness is observed.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol-water mixture.

-

Dry the crystals under vacuum to a constant weight.

Analytical Characterization

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound. Method validation for specific matrices is recommended.

Instrumentation:

-

HPLC system with a UV-Vis or electrochemical detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of methanol and an aqueous buffer (e.g., 0.1% formic acid or a phosphate (B84403) buffer at a slightly acidic pH to ensure protonation of the amine). The exact ratio should be optimized for best separation. A common starting point is 30:70 (v/v) methanol:buffer.

Procedure:

-

Prepare the mobile phase and degas it.

-

Equilibrate the HPLC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Prepare a stock solution of this compound hydrobromide in the mobile phase.

-

Inject a 10 µL aliquot of the sample onto the column.

-

Monitor the elution at a wavelength of approximately 280 nm.

-

The retention time and peak area can be used for identification and quantification, respectively, against a standard curve.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the sample preparation and acquisition parameters for obtaining ¹H and ¹³C NMR spectra of this compound hydrobromide.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound hydrobromide in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Filter the solution through a glass wool plug into a 5 mm NMR tube.

Instrument Parameters (example for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Acquisition time: ~4 seconds

-

Relaxation delay: 1 second

-

-

¹³C NMR:

-

Pulse sequence: zgpg30

-

Number of scans: 1024

-

Acquisition time: ~1 second

-

Relaxation delay: 2 seconds

-

Biological Activity and Mechanism of Action

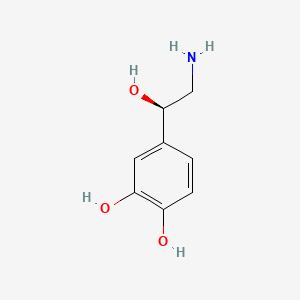

This compound exhibits significant cytotoxic activity against melanoma cells, a property attributed to its structural similarity to dopamine and its ability to be processed by tyrosinase, an enzyme highly active in melanocytes.[3]

Signaling Pathway: Tyrosinase-Mediated Cytotoxicity

The primary mechanism of DHBA's anti-melanoma activity involves its enzymatic oxidation by tyrosinase within the melanoma cells. This process generates reactive quinone species that are toxic to the cell, primarily through the inhibition of DNA polymerase.[3]

Caption: Tyrosinase-mediated cytotoxicity of this compound in melanoma cells.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the cytotoxicity of this compound on melanoma cell lines.

Materials:

-

Melanoma cell line (e.g., B16-F10)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound hydrobromide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of this compound hydrobromide in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the DHBA solution. Include untreated control wells.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Experimental Workflow: Investigating DHBA's Mechanism of Action

The following diagram illustrates a logical workflow for investigating the mechanism of action of this compound.

Caption: Experimental workflow for elucidating the mechanism of action of DHBA.

Experimental Protocol: Tyrosinase Activity Assay

This spectrophotometric assay measures the effect of this compound on tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound hydrobromide

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a solution of L-DOPA in the phosphate buffer.

-

Prepare solutions of this compound at various concentrations in the phosphate buffer.

-

In a cuvette, mix the phosphate buffer, tyrosinase solution, and the DHBA solution (or buffer for control).

-

Initiate the reaction by adding the L-DOPA solution.

-

Immediately monitor the increase in absorbance at 475 nm (due to the formation of dopachrome) over time.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

-

Compare the rates in the presence and absence of DHBA to determine its effect on tyrosinase activity. It should be noted that DHBA is a substrate for tyrosinase, and this assay can be adapted to measure the kinetics of DHBA oxidation.

Experimental Protocol: DNA Polymerase Inhibition Assay

This protocol provides a framework for assessing the inhibitory effect of tyrosinase-oxidized this compound on DNA polymerase activity.

Materials:

-

Purified DNA polymerase

-

Activated DNA (e.g., calf thymus DNA treated with DNase I)

-

Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP), with one being radiolabeled (e.g., [³H]dTTP)

-

Reaction buffer (containing MgCl₂, Tris-HCl)

-

This compound hydrobromide

-

Tyrosinase

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

Procedure:

-

Preparation of Oxidized DHBA: Incubate this compound with tyrosinase in a suitable buffer to generate the quinone species. The reaction can be stopped by adding a tyrosinase inhibitor or by heat inactivation.

-

DNA Polymerase Reaction: In a reaction tube, combine the reaction buffer, activated DNA, and the four dNTPs (including the radiolabeled one).

-

Add the pre-incubated oxidized DHBA solution (or control solutions) to the reaction mixture.

-

Initiate the reaction by adding DNA polymerase.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Quantification of DNA Synthesis: Stop the reaction by adding cold TCA to precipitate the DNA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and then ethanol.

-

Measure the radioactivity of the filters using a scintillation counter.

-

The amount of incorporated radiolabeled dNTP is proportional to the DNA polymerase activity. Compare the activity in the presence of oxidized DHBA to the control to determine the percentage of inhibition.

Conclusion

This compound is a promising molecule with well-defined chemical properties and a targeted biological activity against melanoma cells. Its mechanism of action, leveraging the high tyrosinase activity in these cancer cells, presents a compelling strategy for targeted therapy. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of DHBA and its analogs. Future research may focus on optimizing its formulation to improve bioavailability and reduce systemic toxicity, as well as exploring its efficacy in combination with other anticancer agents.

References

3,4-Dihydroxybenzylamine mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 3,4-Dihydroxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DHBA), a dopamine (B1211576) analog, has demonstrated notable antitumor activity, particularly against melanoma cell lines.[1] Its mechanism of action is primarily centered on its metabolic activation within target cells, leading to the generation of cytotoxic species that interfere with critical cellular processes. This technical guide provides a comprehensive overview of the known and proposed mechanisms of action of DHBA, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

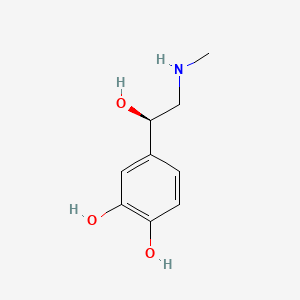

Core Mechanism of Action: Pro-drug Activation and Target Inhibition

The principal mechanism of DHBA's antitumor effect, especially in pigmented melanoma cells, involves its function as a pro-drug that is activated by the enzyme tyrosinase.[2] This activation initiates a cascade of events leading to the inhibition of DNA synthesis and ultimately, cell death.

Tyrosinase-Mediated Oxidation

DHBA is a substrate for tyrosinase, an enzyme highly expressed in melanoma cells. Tyrosinase catalyzes the oxidation of DHBA's catechol moiety to form a highly reactive ortho-quinone intermediate.[3] This o-quinone can then undergo further reactions, including the formation of a semiquinone radical. These reactive species are believed to be the primary mediators of DHBA's cytotoxicity. The oxidation of DHBA by tyrosinase has been shown to be crucial for its growth-inhibitory effects in pigmented melanoma cell lines.[2] Inhibition of tyrosinase activity has been found to block the cytotoxic effects of DHBA.[2]

Inhibition of DNA Polymerase

The primary molecular target of the reactive intermediates generated from DHBA oxidation is DNA polymerase. These cytotoxic species have been shown to directly and irreversibly inhibit DNA polymerase activity. This inhibition is thought to occur at or near the template-initiator binding site of the enzyme. The consequence of DNA polymerase inhibition is a halt in DNA replication, which is particularly detrimental to rapidly proliferating cancer cells.

Selective Inhibition of Thymidine (B127349) Incorporation

Consistent with its role as a DNA synthesis inhibitor, DHBA selectively inhibits the incorporation of thymidine into DNA, while having a lesser effect on the incorporation of leucine (B10760876) or uridine (B1682114) into proteins and RNA, respectively.[1] This selectivity underscores the targeted nature of its cytotoxic action towards DNA replication.

Proposed Signaling Pathways

While the direct inhibition of DNA polymerase is a well-established mechanism, the broader signaling pathways affected by DHBA are less characterized. Based on its chemical nature as a catecholamine and its generation of reactive oxygen species (ROS), several signaling pathways are likely to be involved.

Oxidative Stress and Apoptosis

The enzymatic oxidation of DHBA can lead to the production of ROS, inducing a state of oxidative stress within the cell. Elevated ROS levels can damage cellular components, including lipids, proteins, and DNA, and can trigger apoptotic cell death. While direct studies on DHBA-induced apoptosis signaling are limited, a related compound, 3,4-dihydroxybenzaldehyde (B13553), has been shown to induce apoptosis and inhibit oxidative DNA damage.[4] It is plausible that DHBA-induced oxidative stress could activate intrinsic apoptotic pathways involving the mitochondria.

Quantitative Data

The cytotoxic activity of DHBA has been evaluated in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| S91A | Murine Melanoma | 10 | [5] |

| S91B | Murine Melanoma | 25 | [5] |

| SK-MEL-30 | Human Melanoma | 30 | [5] |

| RPMI-7951 | Human Melanoma | 68 | [5] |

| SK-MEL-2 | Human Melanoma | 84 | [5] |

| SK-MEL-3 | Human Melanoma | 90 | [5] |

| L1210 | Murine Leukemia | 67 | [5] |

| SCC-25 | Human Squamous Cell Carcinoma | 184 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of DHBA.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of DHBA (e.g., 1 µM to 1 mM) for a specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value.

Thymidine Incorporation Assay

This assay directly measures DNA synthesis by quantifying the incorporation of radiolabeled thymidine.[6][7][8][9]

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with DHBA as described for the MTT assay.

-

Radiolabeling: Add [³H]-thymidine (1 µCi/mL) to each well during the last 4-6 hours of the incubation period.

-

Cell Lysis and DNA Precipitation: Wash the cells with cold PBS, and then lyse them with a lysis buffer. Precipitate the DNA using trichloroacetic acid (TCA).

-

Scintillation Counting: Wash the precipitate, dissolve it in a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Compare the counts per minute (CPM) of treated cells to the control cells to determine the percentage of inhibition of thymidine incorporation.

In Vitro DNA Polymerase Assay

This assay directly measures the effect of DHBA on the activity of isolated DNA polymerase.[10][11][12]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a DNA template-primer, dNTPs (including a radiolabeled dNTP like [α-³²P]dCTP), reaction buffer, and purified DNA polymerase.

-

DHBA Incubation: For experiments involving tyrosinase activation, pre-incubate DHBA with tyrosinase before adding it to the reaction mixture.

-

Reaction Initiation and Termination: Initiate the reaction by adding the DNA polymerase. After a defined incubation period at 37°C, terminate the reaction by adding EDTA.

-

Product Separation: Separate the radiolabeled DNA product from the unincorporated dNTPs using techniques like gel electrophoresis or filter binding assays.

-

Quantification: Quantify the amount of incorporated radioactivity to determine the DNA polymerase activity.

-

Data Analysis: Compare the activity in the presence of DHBA to the control to determine the extent of inhibition.

Conclusion

The mechanism of action of this compound is a compelling example of pro-drug therapy, particularly in the context of melanoma. Its activation by tyrosinase to generate reactive species that inhibit DNA polymerase provides a clear and targeted approach to cancer therapy. While the direct molecular targets are becoming clearer, further research is needed to fully elucidate the complex signaling pathways that are modulated by DHBA and its metabolites. A deeper understanding of these pathways will be crucial for the rational design of future DHBA-based therapeutics and for identifying potential combination therapies to enhance its antitumor efficacy.

References

- 1. This compound: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of tyrosinase activity on the cytotoxicity of this compound and buthionine sulfoximine in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidation of this compound affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,4-dihydroxybenzaldehyde purified from the barley seeds (Hordeum vulgare) inhibits oxidative DNA damage and apoptosis via its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. revvity.com [revvity.com]

- 7. Thymidine Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Proliferation assay - 3H thymidine incorporation [sanquin.org]

- 10. In vitro Assay to Measure DNA Polymerase β Nucleotide Insertion Coupled with the DNA Ligation Reaction during Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro assays for DNA pairing and recombination-associated DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Techniques used to study the DNA polymerase reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]

3,4-Dihydroxybenzylamine (DHBA): A Technical Guide on a Dopamine Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxybenzylamine (DHBA), also known as 4-(aminomethyl)benzene-1,2-diol, is a catecholamine that is structurally very similar to the neurotransmitter dopamine (B1211576).[1] This structural analogy, characterized by a catechol ring and an amino group, allows DHBA to interact with biological systems that recognize dopamine.[1] While it is a lower homolog of dopamine, its distinct pharmacological profile has made it a subject of interest in various research areas, including neurochemistry, oncology, and as a tool for studying dopamine metabolism.[2][3][4] This guide provides an in-depth technical overview of DHBA, focusing on its properties as a dopamine analog, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways.

Physicochemical Properties and Synthesis

DHBA is an organic compound with the chemical formula C₇H₉NO₂ and a molecular weight of approximately 139.15 g/mol . It is typically available as a hydrobromide or hydrochloride salt to improve stability and solubility.[5]

Synthesis Overview: The synthesis of DHBA can be achieved through various routes, often starting from precursors like 3,4-dihydroxybenzaldehyde (B13553) or vanillin.[6][7] A common method involves the reductive amination of 3,4-dihydroxybenzaldehyde. Another approach is the reduction of 3,4-dihydroxybenzonitrile.[6] These synthetic routes are crucial for producing DHBA for research and potential therapeutic development.

Pharmacology and Biological Activity

As a dopamine analog, DHBA's biological effects are primarily linked to its interaction with the dopaminergic system. However, it also exhibits other activities, such as cytotoxicity in melanoma cells, which appears to be mediated by the inhibition of DNA polymerase after enzymatic activation.[2][8][9]

Interaction with Dopamine Receptors

Dopamine exerts its effects by binding to two families of G protein-coupled receptors (GPCRs): D1-like (D1, D5) and D2-like (D2, D3, D4).[10][][12] D1-like receptors are typically coupled to Gαs/olf proteins, which activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP).[13][14][15] Conversely, D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[][14] DHBA is expected to interact with these receptors, mimicking the action of dopamine to a certain extent.

Quantitative Data on Receptor Interaction

Table 1: Hypothetical Receptor Binding Affinities (Ki) and Functional Potencies (EC₅₀/IC₅₀) of DHBA

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC₅₀/IC₅₀, nM) |

| D1-like | |||

| D₁ | Data not available | cAMP Accumulation | Data not available |

| D₅ | Data not available | cAMP Accumulation | Data not available |

| D2-like | |||

| D₂ | Data not available | cAMP Inhibition | Data not available |

| D₃ | Data not available | cAMP Inhibition | Data not available |

| D₄ | Data not available | cAMP Inhibition | Data not available |

Note: This table is for illustrative purposes. Specific experimental data for DHBA is required to populate these fields.

Signaling Pathways

Activation of dopamine receptors by an agonist like DHBA initiates a cascade of intracellular signaling events. The D1-like receptor signaling pathway is a primary route through which dopaminergic compounds exert their effects.

D1-Like Receptor Signaling Cascade

Upon binding of an agonist to the D1 receptor, the associated Gαs protein is activated. This leads to the stimulation of adenylyl cyclase, which converts ATP to cAMP.[13][14] The subsequent increase in cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the protein phosphatase-1 inhibitor DARPP-32.[13][14] This signaling cascade ultimately modulates neuronal excitability and gene expression.

Caption: D1 receptor signaling pathway activated by an agonist like DHBA.

Experimental Protocols

Characterizing the interaction of DHBA with dopamine receptors requires specific and detailed experimental procedures. Below are protocols for two fundamental assays in receptor pharmacology.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of DHBA for a specific dopamine receptor subtype by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of DHBA at a specific dopamine receptor subtype.

Materials:

-

Membrane Preparation: Crude membrane preparations from cell lines stably expressing the human dopamine receptor of interest (e.g., D1, D2).[16]

-

Radioligand: A tritiated antagonist with high affinity for the receptor (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2).[16]

-

Test Compound: this compound (DHBA).

-

Non-specific Determinant: A high concentration of an unlabeled ligand (e.g., Haloperidol for D2) to determine non-specific binding.[16]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.[16]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[17]

-

96-well plates, glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine), cell harvester, and liquid scintillation counter.[18]

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, radioligand, and either the vehicle, DHBA at various concentrations, or the non-specific determinant.

-

Membrane Addition: Add the membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 250 µL.[18]

-

Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[16]

-

Termination: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[16][17]

-

Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[16]

-

Counting: Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[16]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of DHBA concentration and fit the data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Caption: Experimental workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This protocol measures the ability of DHBA to stimulate (for D1-like receptors) or inhibit (for D2-like receptors) the production of cyclic AMP in whole cells.

Objective: To determine the functional potency (EC₅₀ or IC₅₀) of DHBA at a specific dopamine receptor subtype.

Materials:

-

Cell Line: A stable cell line expressing the dopamine receptor of interest (e.g., HEK293 or CHO cells).

-

Test Compound: this compound (DHBA).

-

Stimulating Agent (for D2-like receptors): Forskolin (B1673556) or another adenylyl cyclase activator.

-

Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

cAMP Detection Kit: A commercial kit for quantifying cAMP levels (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Replace the growth medium with assay medium and pre-incubate the cells.

-

Compound Addition:

-

For D1-like (Agonist mode): Add DHBA at various concentrations.

-

For D2-like (Antagonist mode): Add a fixed concentration of forskolin followed by DHBA at various concentrations.

-

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production/inhibition.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels as a function of DHBA concentration.

-

For D1-like: Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal stimulation).

-

For D2-like: Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC₅₀ (concentration for 50% inhibition of forskolin-stimulated cAMP production).

-

In Vivo Studies and Potential Applications

In vivo studies have explored the effects of DHBA in various contexts. For instance, it has been shown to have antitumor activity against B16 melanoma, with a better therapeutic effect and lower toxicity compared to dopamine.[19][20] This effect may be related to the inhibition of DNA polymerase by its oxidation products.[2] Additionally, DHBA and its derivatives have been investigated for their neuroprotective effects.[21][22][23][24] The compound is also frequently used as an internal standard in the analysis of plasma catecholamines due to its structural similarity to endogenous neurotransmitters.[4][25]

Conclusion

This compound is a valuable pharmacological tool due to its close structural relationship with dopamine. It serves as an important compound for studying dopaminergic mechanisms and has shown potential in therapeutic areas like oncology and neuroprotection. A thorough characterization of its binding and functional profile at all dopamine receptor subtypes is essential for fully understanding its mechanism of action and unlocking its potential for drug development. The protocols and information provided in this guide offer a framework for researchers to conduct further investigations into this intriguing dopamine analog.

References

- 1. Buy this compound | 37491-68-2 [smolecule.com]

- 2. This compound: an improved dopamine analog cytotoxic for melanoma cells in part through oxidation products inhibitory to dna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidation of this compound affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Breakdown of this compound and dopamine in plasma of various animal species by semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles - Google Patents [patents.google.com]

- 7. CN101676253B - Air catalytic oxidation synthesis method for 3,4-dihydroxybenzaldehyde - Google Patents [patents.google.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 13. tandfonline.com [tandfonline.com]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. This compound: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Neuroprotective effects of methyl 3,4 dihydroxybenzoate in a mouse model of retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Species-dependent differences in recovery of this compound in assays of plasma catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3,4-Dihydroxybenzylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3,4-dihydroxybenzylamine and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities, including neuroprotective and antitumor effects. This document details the core synthetic methodologies, presents quantitative data in structured tables for easy comparison, and provides detailed experimental protocols for key reactions. Furthermore, it visualizes the key signaling pathways associated with the biological activities of these compounds using Graphviz diagrams.

Core Synthetic Strategies

The primary and most versatile method for the synthesis of this compound derivatives is the reductive amination of 3,4-dihydroxybenzaldehyde (B13553). This can be performed as a one-pot reaction or a two-step process involving the formation and subsequent reduction of a Schiff base intermediate.

One-Pot Reductive Amination: In this approach, 3,4-dihydroxybenzaldehyde, an amine, and a reducing agent are combined in a single reaction vessel. The choice of reducing agent is critical to selectively reduce the in situ-formed imine or iminium ion without reducing the starting aldehyde. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).

Two-Step Synthesis via Schiff Base Intermediate: This method involves two distinct steps:

-

Schiff Base Formation: 3,4-dihydroxybenzaldehyde is condensed with a primary amine, typically under reflux with a catalytic amount of acid, to form the corresponding N-substituted imine (Schiff base).

-

Reduction: The isolated Schiff base is then reduced to the target secondary amine. A common and effective reducing agent for this step is sodium borohydride (B1222165) (NaBH₄).

Experimental Protocols

General Procedure for the Synthesis of Schiff Bases from 3,4-Dihydroxybenzaldehyde

This protocol describes the synthesis of N-(3,4-dihydroxybenzylidene)aniline, a representative Schiff base derivative.

Materials:

-

3,4-Dihydroxybenzaldehyde

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

In a separate beaker, dissolve aniline (1.0 eq) in ethanol.

-

Add the aniline solution to the aldehyde solution with constant stirring.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated Schiff base is collected by vacuum filtration.

-

Wash the product with cold ethanol and dry it in a desiccator.

General Procedure for the Reduction of Schiff Bases using Sodium Borohydride

This protocol details the reduction of a pre-formed Schiff base to the corresponding this compound derivative.

Materials:

-

N-(3,4-dihydroxybenzylidene) derivative (Schiff base)

-

Sodium Borohydride (NaBH₄)

Procedure:

-

Suspend the Schiff base (1.0 eq) in methanol in a round-bottom flask.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred suspension. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-substituted this compound derivative.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of this compound derivatives.

| Derivative | Amine | Method | Reducing Agent | Solvent | Yield (%) | Reference |

| N-Benzylaniline | Aniline | Reductive Amination | NaBH₄ | THF | 98 | [1] |

| N,N'-Bis(3,4-dihydroxybenzyl)ethylenediamine | Ethylenediamine | Schiff Base Formation & Reduction | NaBH₄ | Methanol | Not specified | [2] |

| N-(3,4-dihydroxybenzyl)aniline | Aniline | Schiff Base Formation & Reduction | NaBH₄ | Methanol | 91-99 (for similar structures) | [3] |

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Signaling Pathways and Biological Activities

This compound derivatives have been shown to modulate several key signaling pathways, contributing to their neuroprotective and antitumor effects.

Neuroprotection: MAPK/ERK and BDNF-TrkB Signaling

Derivatives of this compound can exert neuroprotective effects by modulating the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Brain-Derived Neurotrophic Factor (BDNF)-Tyrosine kinase receptor B (TrkB) signaling pathways. Activation of these pathways can promote neuronal survival, differentiation, and synaptic plasticity.

Caption: MAPK/ERK Signaling Pathway.

References

- 1. Dopamine D1-like receptor activation induces brain-derived neurotrophic factor protein expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dopamine D1 and Glutamate Receptors Co-operate With Brain-Derived Neurotrophic Factor (BDNF) and TrkB to Modulate ERK Signaling in Adult Striatal Slices - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of 3,4-Dihydroxybenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases represent a significant and growing global health challenge. The complex pathophysiology of these disorders, often characterized by oxidative stress, neuroinflammation, and apoptosis, necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. 3,4-Dihydroxybenzylamine (DHBA), a dopamine (B1211576) analog, and its related compounds have emerged as promising candidates for neuroprotection. This technical guide provides an in-depth overview of the neuroprotective effects associated with the 3,4-dihydroxybenzene moiety, with a focus on the antioxidant, anti-inflammatory, and anti-apoptotic signaling pathways. Due to the limited direct research on this compound's neuroprotective actions, this paper leverages data from closely related compounds, namely 3,4-dihydroxybenzaldehyde (B13553) (DBD) and methyl 3,4-dihydroxybenzoate (MDHB), to provide a comprehensive understanding of the potential mechanisms. This guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development in this area.

Introduction

This compound (DHBA) is a catecholamine compound and a structural analog of the neurotransmitter dopamine. While its primary research focus has been in oncology, its structural similarity to other neuroprotective phenolic compounds suggests a potential role in mitigating neuronal damage. The core 3,4-dihydroxybenzene (catechol) structure is a well-known pharmacophore responsible for potent antioxidant activities.

This guide will synthesize the current understanding of the neuroprotective mechanisms associated with this chemical scaffold, drawing evidence from studies on DHBA and its closely related analogs, 3,4-dihydroxybenzaldehyde (DBD) and methyl 3,4-dihydroxybenzoate (MDHB). The primary neuroprotective pathways discussed include the activation of the Nrf2/HO-1 antioxidant response, modulation of the MAPK and NF-κB inflammatory signaling cascades, and inhibition of apoptotic processes.

Quantitative Data Summary

The following tables summarize quantitative data from studies on 3,4-dihydroxybenzaldehyde (DBD) and methyl 3,4-dihydroxybenzoate (MDHB), which serve as valuable reference points for designing and evaluating experiments on this compound (DHBA).

Table 1: In Vitro Neuroprotective Effects of 3,4-Dihydroxybenzene Analogs

| Compound | Cell Line | Stressor | Concentration(s) | Key Findings | Reference(s) |

| 3,4-dihydroxybenzaldehyde (DBD) | BV2 microglia | Lipopolysaccharide (LPS) | 0.01, 0.1, 1 µM | Significantly decreased levels of TNF-α, IL-1β, and IL-6.[1] | [1] |

| Methyl 3,4-dihydroxybenzoate (MDHB) | SH-SY5Y | t-Butyl hydroperoxide (TBHP) | 2, 4, 8 µM | Dose-dependent increase in cell viability.[2] | [2] |

| Methyl 3,4-dihydroxybenzoate (MDHB) | SH-SY5Y | t-Butyl hydroperoxide (TBHP) | 4, 8 µM | Significantly decreased apoptosis rate. |

Table 2: In Vivo Neuroprotective Effects of 3,4-Dihydroxybenzaldehyde (DBD)

| Compound | Animal Model | Injury Model | Dosage | Key Findings | Reference(s) |

| 3,4-dihydroxybenzaldehyde (DBD) | Rat | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) | 10 mg/kg | Significantly decreased infarct volume and alleviated neurological deficits.[1][3] | [1][3] |

Core Neuroprotective Mechanisms and Signaling Pathways

The neuroprotective effects of 3,4-dihydroxybenzene compounds are primarily attributed to their ability to modulate key signaling pathways involved in cellular stress and survival.

Nrf2/HO-1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like 3,4-dihydroxybenzene compounds, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of cytoprotective genes, including Heme Oxygenase-1 (HO-1). This cascade enhances the cellular defense against oxidative damage.

MAPK and NF-κB Inflammatory Pathways

Neuroinflammation, mediated by microglia and astrocytes, is a critical component of neurodegeneration. Mitogen-activated protein kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB) are key signaling pathways that regulate the production of pro-inflammatory mediators. Studies on DBD have shown that it can inhibit the phosphorylation of MAPKs (p38, JNK, and ERK) and suppress the activation of NF-κB, leading to a reduction in the release of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the neuroprotective effects of this compound, based on established protocols for related compounds.

Cell Culture

-

Cell Lines:

-

SH-SY5Y (Human Neuroblastoma): A widely used cell line for studying neurotoxicity, oxidative stress, and apoptosis in a neuronal context.

-

BV2 (Murine Microglia): An immortalized microglial cell line used to model neuroinflammation.

-

-

Culture Medium:

-

SH-SY5Y: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

BV2: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treat cells with various concentrations of DHBA for a specified duration (e.g., 2-4 hours).

-

Introduce a neurotoxic stimulus (e.g., 5 mM glutamate (B1630785) or 100 µM H₂O₂) and co-incubate for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage relative to the vehicle-treated control group.

-

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify the expression levels of specific proteins.

-

Procedure:

-

Seed cells (e.g., SH-SY5Y or BV2) in 6-well plates and grow to 80-90% confluency.

-

Treat cells with DHBA and/or a stimulus (e.g., LPS for BV2 cells) for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For Nrf2 translocation, use a nuclear/cytoplasmic extraction kit.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-phospho-p38, anti-p65 NF-κB, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.

-

Quantify band intensities using densitometry software.

-

Measurement of Reactive Oxygen Species (ROS)

The DCFH-DA assay is commonly used to measure intracellular ROS levels.

-

Procedure:

-

Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.

-

Treat cells with DHBA and a pro-oxidant stimulus.

-

Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively, using a fluorescence microplate reader.

-

Experimental and Logical Workflows

Visualizing the experimental process is crucial for planning and execution.

References

- 1. Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolomic analysis and pharmacological validation of the cerebral protective effect of 3,4-dihydroxybenzaldehyde on cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 3,4-Dihydroxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxybenzylamine (DHBA), a dopamine (B1211576) analog, has emerged as a compound of significant interest in biomedical research due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of DHBA's bioactivity, with a focus on its antitumor, neuroprotective, and antioxidant properties. We present a compilation of quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms, including key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

This compound, also known as 4-(aminomethyl)benzene-1,2-diol, is a catecholamine derivative structurally related to the neurotransmitter dopamine. Its biological activities have been primarily investigated in the context of cancer therapy, particularly for melanoma, where it demonstrates selective cytotoxicity.[1][2][3][4][5][6] Beyond its antitumor effects, emerging, albeit less extensive, evidence suggests potential roles for DHBA in neuroprotection and as an antioxidant. This guide aims to consolidate the available scientific literature on DHBA, presenting a detailed technical overview for the scientific community.

Antitumor Activity

The most well-documented biological activity of DHBA is its potent and selective antitumor effect against melanoma cells.[1][2][3][4][5][6] This activity is intrinsically linked to the unique enzymatic profile of melanoma cells, which exhibit high levels of tyrosinase.

Mechanism of Action

The antitumor mechanism of DHBA in melanoma is a targeted process initiated by the enzymatic activity of tyrosinase.[2][5]

-

Enzymatic Oxidation: In the presence of tyrosinase, DHBA is oxidized to a highly reactive ortho-quinone intermediate.[7]

-

Inhibition of DNA Polymerase: This o-quinone subsequently acts as an inhibitor of DNA polymerase, a critical enzyme for DNA replication and cell proliferation.[1][5][8] This inhibition ultimately leads to cell cycle arrest and apoptosis in melanoma cells.[6]

The following diagram illustrates the proposed mechanism of tyrosinase-mediated activation of DHBA.

Caption: Tyrosinase-mediated activation of DHBA leading to cytotoxicity in melanoma cells.

Quantitative Data: In Vitro Cytotoxicity

DHBA has demonstrated significant cytotoxic effects against a range of human and murine melanoma cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in the table below.

| Cell Line | Type | IC50 (µM) | Reference(s) |

| SK-MEL-30 | Human Melanoma | 30 | [2] |

| SK-MEL-2 | Human Melanoma | 84 | [2] |

| SK-MEL-3 | Human Melanoma | 90 | [2] |

| RPMI-7951 | Human Melanoma | 68 | [2] |

| S91A | Murine Melanoma | 10 | [2] |

| S91B | Murine Melanoma | 25 | [2] |

| L1210 | Murine Leukemia | 67 | [2] |

| SCC-25 | Human Squamous Cell Carcinoma | 184 | [2] |

Note: The cytotoxicity of DHBA can be enhanced by co-administration with buthionine sulfoximine (B86345) (BSO), which depletes intracellular glutathione (B108866) levels, thereby increasing the susceptibility of melanoma cells to DHBA-induced oxidative stress.[2]

Quantitative Data: In Vivo Antitumor Efficacy

In vivo studies using a B16 melanoma mouse model have corroborated the antitumor potential of DHBA.

| Animal Model | Treatment Regimen | Key Findings | Reference(s) |

| (C57BL/6 x DBA/2)F1 mice with B16 melanoma | 1000 mg/kg/day, daily | 70% increase in lifespan compared to 48% with dopamine | [3] |

| C57BL/6 mice with B16 melanoma | 200, 400, 600, 800 mg/kg, intraperitoneal injection for 21 days | Increased median lifespan by 44%, 46%, 70%, and 50% respectively | [2] |

| Non-tumor-bearing B6D2F1 mice | 1000 mg/kg, intraperitoneal injection for 7 days | Well-tolerated with minimal toxic effects | [2] |

Neuroprotective and Antioxidant Activities

While the primary focus of DHBA research has been on its anticancer properties, its structural similarity to dopamine and other catechols suggests potential neuroprotective and antioxidant effects. However, direct evidence for these activities of DHBA is limited, with much of the current understanding extrapolated from studies on structurally related compounds like 3,4-dihydroxybenzaldehyde (B13553) and 3,4-dihydroxybenzoic acid.

Putative Mechanisms of Neuroprotection and Antioxidant Action

The catechol moiety of DHBA is a key structural feature that can participate in redox reactions, suggesting a capacity for free radical scavenging. The proposed mechanisms include:

-

Direct Radical Scavenging: The hydroxyl groups on the catechol ring can donate hydrogen atoms to neutralize reactive oxygen species (ROS).

-

Modulation of Signaling Pathways: Related phenolic compounds have been shown to influence key signaling pathways involved in cellular stress responses and survival, such as the PI3K/Akt and MAPK pathways.

The following diagram depicts the potential involvement of DHBA in cellular signaling pathways related to neuroprotection.

Caption: Hypothetical signaling pathways modulated by DHBA in neuroprotection.

Cardiovascular Effects

Currently, there is a significant lack of direct research on the cardiovascular effects of this compound. Studies on structurally similar dihydroxyflavonols have indicated potential for vasodilation and improvement of endothelial function, partly through inhibition of the RhoA/Rho-kinase pathway.[9][10] However, whether DHBA exhibits similar properties remains to be investigated.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of DHBA's biological activities.

Synthesis of this compound

A common synthetic route to DHBA involves the use of protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) as a starting material. While detailed, step-by-step industrial synthesis protocols are often proprietary, a general laboratory-scale synthesis can be conceptualized as follows:

Caption: A generalized workflow for the synthesis of this compound.

A more specific, though still generalized, method involves the condensation of pyrocatechol (B87986) with glyoxylic acid, followed by oxidation and decarboxylation.[11] Another approach starts from vanillin, which is converted to 3,4-dihydroxybenzonitrile (B93048) and then reduced.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate melanoma cells (e.g., B16-F10, SK-MEL-28) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of DHBA in culture medium and add to the wells. Include a vehicle control (e.g., DMSO or PBS).

-

Incubation: Incubate the cells for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DNA Polymerase Inhibition Assay

-

Enzyme Activation: Pre-incubate DHBA with mushroom tyrosinase in a suitable buffer to generate the o-quinone intermediate.

-

Reaction Mixture: Prepare a reaction mixture containing a DNA template-primer, dNTPs (one of which is radiolabeled, e.g., [³H]dTTP), and the activated DHBA.

-

Initiation: Add purified DNA polymerase to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the DNA.

-

Quantification: Collect the precipitated DNA on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Compare the polymerase activity in the presence of activated DHBA to a control without the inhibitor.

In Vivo B16 Melanoma Model

-

Cell Preparation: Culture B16 melanoma cells and prepare a single-cell suspension in a sterile, serum-free medium or PBS.

-

Tumor Inoculation: Subcutaneously inject a defined number of B16 cells (e.g., 1 x 10⁵ cells) into the flank of C57BL/6 mice.[12][13]

-

Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer DHBA (e.g., 200-800 mg/kg) via intraperitoneal injection daily or on a specified schedule.[2] The control group receives the vehicle.

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the animals.

-

Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study. The primary endpoint is often tumor growth delay or an increase in lifespan.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

-

Anesthesia and Surgical Preparation: Anesthetize the mouse and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: Ligate the CCA and ECA. Insert a filament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).[14][15]

-

Reperfusion (Optional): After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow reperfusion.

-

DHBA Administration: Administer DHBA at a predetermined dose and time point (before, during, or after ischemia).

-

Neurological Assessment: Evaluate neurological deficits at various time points post-MCAO using a standardized scoring system.

-

Infarct Volume Measurement: After a set reperfusion period (e.g., 24 hours), euthanize the animal, and slice the brain. Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[16][17]

Western Blot Analysis for Signaling Pathway Modulation

-

Cell Lysis: Treat cells with DHBA for various times and concentrations. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-ERK, ERK).[18][19][20][21][22]

-

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the activation state of the signaling pathway.

Conclusion

This compound is a promising bioactive molecule with well-established antitumor activity against melanoma, driven by a unique tyrosinase-dependent mechanism of action. While its potential as a neuroprotective and antioxidant agent is plausible based on its chemical structure, further direct experimental evidence is required to substantiate these claims and elucidate the underlying signaling pathways. Similarly, its effects on the cardiovascular system are currently unexplored. This technical guide provides a solid foundation of the existing knowledge on DHBA and offers a framework of experimental protocols to facilitate future research into its full therapeutic potential. The comprehensive quantitative data and detailed methodologies presented herein are intended to empower researchers to design and execute robust studies to further unravel the biological activities of this intriguing compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound hydrobromide | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 3. This compound: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potentiation by alpha-difluoromethylornithine of the activity of this compound, a tyrosinase-dependent melanolytic agent, against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: an improved dopamine analog cytotoxic for melanoma cells in part through oxidation products inhibitory to dna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Melanin synthesis and the action of L-dopa and this compound in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidation of this compound affords 3,4-dihydroxybenzaldehyde via the quinone methide intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. DNA Polymerase Activity Assay Kit (Fluorometric) (ab300338) | Abcam [abcam.com]

- 10. Effects of 3',4'-dihydroxyflavonol on vascular contractions of rat aortic rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN1508112A - Process for producing 3,4-dihydroxy benzaldehyde - Google Patents [patents.google.com]

- 12. B16/F10 tumors in aged 3D collagen in vitro simulate tumor growth and gene expression in aged mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for investigating the impact of transcription regulator deficiency on tumor-specific CD8+ T cell responses via adoptive cell transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Activation of PI3K, Akt, and ERK during early rotavirus infection leads to V-ATPase-dependent endosomal acidification required for uncoating | PLOS Pathogens [journals.plos.org]

- 20. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 3,4-Dihydroxybenzylamine: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Promising Dopamine (B1211576) Analog with Anticancer Properties

Introduction

3,4-Dihydroxybenzylamine (DHBA), a structural analog of the neurotransmitter dopamine, has emerged as a compound of significant interest in medicinal chemistry and drug development. Possessing a catechol moiety, DHBA exhibits a range of biological activities, most notably as a cytotoxic agent against various cancer cell lines, particularly melanoma.[1][2] Its mechanism of action is primarily attributed to the inhibition of key enzymes involved in DNA synthesis, such as DNA polymerase and ribonucleotide reductase.[1][3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of DHBA, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental evaluation.

Core Structure and Modifications

The foundational structure of this compound consists of a benzene (B151609) ring substituted with two hydroxyl groups at the 3 and 4 positions (a catechol group) and an aminomethyl group at the 1 position.[2] The catechol moiety is a critical feature, known for its ability to undergo oxidation to form reactive quinone species, which can contribute to its biological activity. The primary amino group provides a site for potential modification to alter physicochemical properties and target engagement. SAR studies in the literature have explored modifications of the aminomethyl side chain and the hydroxyl groups on the benzene ring to understand their impact on cytotoxicity and enzyme inhibition.

Quantitative Structure-Activity Relationship Data

The cytotoxic and enzyme inhibitory activities of this compound and its analogs are summarized below. These data highlight the importance of the catechol structure and the nature of the side chain in determining biological efficacy.

| Compound | Target/Cell Line | Activity Type | Value | Reference |

| This compound | SK-MEL-30 | IC50 | 30 µM | [1] |

| This compound | SK-MEL-2 | IC50 | 84 µM | [1] |

| This compound | SK-MEL-3 | IC50 | 90 µM | [1] |

| This compound | RPMI-7951 | IC50 | 68 µM | [1] |

| This compound | S91A Melanoma | IC50 | 10 µM | [1] |

| This compound | S91B Melanoma | IC50 | 25 µM | [1] |

| This compound | L1210 Leukemia | IC50 | 67 µM | [1] |

| This compound | SCC-25 | IC50 | 184 µM | [1] |

| 3,4-Dihydroxybenzaldoxime | Ribonucleotide Reductase | IC50 | 38 µM | [3] |

Mechanism of Action and Signaling Pathways

This compound exerts its antitumor effects primarily through the inhibition of DNA synthesis. As a dopamine analog, it can be a substrate for enzymes like tyrosinase, which is abundant in melanoma cells. Oxidation of the catechol moiety by tyrosinase generates reactive semiquinone and quinone species.[4] These reactive intermediates are believed to be the ultimate inhibitors of DNA polymerase, leading to the arrest of DNA replication and subsequent cell death.[4] Furthermore, DHBA and its derivatives have been shown to inhibit ribonucleotide reductase, the enzyme responsible for producing deoxyribonucleotides, the building blocks for DNA synthesis.[3] The depletion of the deoxyribonucleotide pool further contributes to the inhibition of DNA replication.

Proposed mechanism of action for this compound.

Experimental Protocols

Cell Growth Inhibition Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxicity of this compound and its analogs against cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., melanoma cell lines SK-MEL-30, A375) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (DHBA and analogs) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the log of the compound concentration.

Ribonucleotide Reductase Inhibition Assay